3-Bromo-5-(tetrahydropyran-4-ylmethoxy)-benzoic acid methyl ester
Overview
Description
3-Bromo-5-(tetrahydropyran-4-ylmethoxy)-benzoic acid methyl ester is an organic compound that features a bromine atom, a tetrahydropyran-4-ylmethoxy group, and a benzoic acid methyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(tetrahydropyran-4-ylmethoxy)-benzoic acid methyl ester typically involves multiple steps. One common approach is to start with the bromination of a suitable benzoic acid derivative, followed by the introduction of the tetrahydropyran-4-ylmethoxy group. The final step involves esterification to form the methyl ester. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like palladium for coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, reagents, and catalysts is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(tetrahydropyran-4-ylmethoxy)-benzoic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acid esters, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-5-(tetrahydropyran-4-ylmethoxy)-benzoic acid methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromo-5-(tetrahydropyran-4-ylmethoxy)-benzoic acid methyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary but often include binding to active sites or altering protein conformation .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-chloroacetophenone
- 3-Bromo-5-methoxybenzoic acid
- 3-Bromo-5-(methoxymethoxy)benzoic acid
Uniqueness
3-Bromo-5-(tetrahydropyran-4-ylmethoxy)-benzoic acid methyl ester is unique due to the presence of the tetrahydropyran-4-ylmethoxy group, which can impart different chemical and physical properties compared to similar compounds. This uniqueness can be advantageous in specific synthetic applications and research contexts .
Properties
IUPAC Name |
methyl 3-bromo-5-(oxan-4-ylmethoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO4/c1-17-14(16)11-6-12(15)8-13(7-11)19-9-10-2-4-18-5-3-10/h6-8,10H,2-5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXCJQZVHBVEHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Br)OCC2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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